5-Chloro-2,4-dimethyl-1H-imidazole
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Overview
Description
5-Chloro-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazoles with various functional groups.
- Oxidized derivatives like aldehydes and carboxylic acids.
- Reduced imidazole derivatives.
Scientific Research Applications
5-Chloro-2,4-dimethyl-1H-imidazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the imidazole ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
2,4-Dimethylimidazole: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Bromo-2,4-dimethyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
2,4,5-Trimethylimidazole: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 5-Chloro-2,4-dimethyl-1H-imidazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
16265-08-0 |
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Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C5H7ClN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8) |
InChI Key |
FFQPJLIVBIRGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)Cl |
Origin of Product |
United States |
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